
Ethyl (2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)carbamate is a chemical compound used in scientific research. It belongs to the class of organic compounds known as phenylquinolines . These are heterocyclic compounds containing a quinoline moiety substituted with a phenyl group . It possesses diverse applications ranging from pharmaceutical studies to drug discovery due to its unique molecular structure and properties.
Synthesis Analysis
The synthesis of similar compounds involves a reaction process followed by thin layer chromatography (TLC). After the reaction is complete, a sufficient amount of water is added to the reaction mixture, which is then basified with a 10% NaOH solution. This is followed by extraction with ethyl acetate .Molecular Structure Analysis
The molecular structure of this compound is unique and contributes to its diverse applications in scientific research. The InChI code for a similar compound, N-[(1-Ethyl-1,2,3,4-tetrahydroquinolin-6-yl)-, is 1S/C17H26N2/c1-2-19-11-5-6-15-12-14 (9-10-17 (15)19)13-18-16-7-3-4-8-16/h9-10,12,16,18H,2-8,11,13H2,1H3 .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 258.41 . The InChI code for a similar compound, N-[(1-Ethyl-1,2,3,4-tetrahydroquinolin-6-yl)-, is 1S/C17H26N2/c1-2-19-11-5-6-15-12-14 (9-10-17 (15)19)13-18-16-7-3-4-8-16/h9-10,12,16,18H,2-8,11,13H2,1H3 .Wissenschaftliche Forschungsanwendungen
Ethyl Carbamate in Alcoholic Beverages and Risk Assessment
Research has been conducted on the presence of ethyl carbamate in alcoholic beverages and its implications for health risk assessments. Ethyl carbamate, a known carcinogen, is mostly found in fermented foods and alcoholic beverages. Studies in Korea have estimated the EC content in various alcoholic beverages and assessed the risk of EC exposure using the margin of exposure (MOE) approach and cancer risk assessment. These studies are crucial for understanding the potential health risks associated with the consumption of alcoholic beverages containing EC and for developing strategies to mitigate these risks (Jung et al., 2021).
Phase I and Pharmacokinetic Study of Ecteinascidin 743
Ecteinascidin 743 (ET-743), a cytotoxic tetrahydroisoquinoline alkaloid, demonstrates the chemical versatility and potential therapeutic applications of tetrahydroquinoline derivatives. ET-743 binds covalently to DNA, and its chemosensitivity in cancer cells is enhanced by prolonged exposure. A Phase I study has explored its safety, toxicity, and pharmacokinetics, providing insights into the therapeutic potential of similar compounds (Ryan et al., 2001).
Ethyl Carbamate in Retail Market Condiments and Dietary Exposure
Another study focused on the presence of ethyl carbamate in fermented soybean-based condiments, a significant part of the Korean diet. The research aimed to estimate the dietary intake of EC from these condiments and assess the associated health risks. This study illustrates the importance of monitoring and assessing the levels of potentially harmful compounds in food products to ensure public health safety (Kim et al., 2021).
Eigenschaften
IUPAC Name |
ethyl N-[2-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2/c1-3-11-19-12-5-6-15-13-14(7-8-16(15)19)9-10-18-17(20)21-4-2/h7-8,13H,3-6,9-12H2,1-2H3,(H,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCCPZVFZNZIWSO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCCC2=C1C=CC(=C2)CCNC(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1-({[7-(Acetylamino)-1,2,3-trimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-10-yl]amino}methyl)cyclohexyl]acetic acid](/img/structure/B2373000.png)
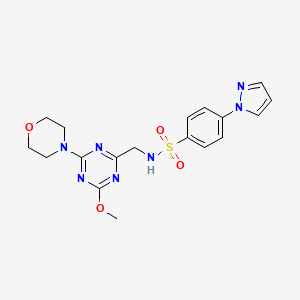
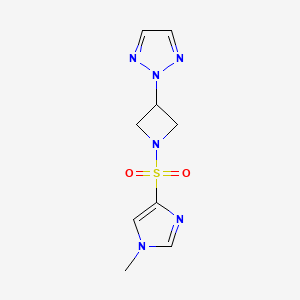
![1-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)-4-methylpiperidine](/img/structure/B2373003.png)

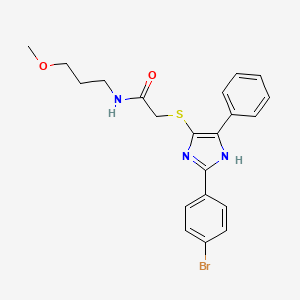
![10-methoxy-2-methyl-3-phenethyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2373009.png)
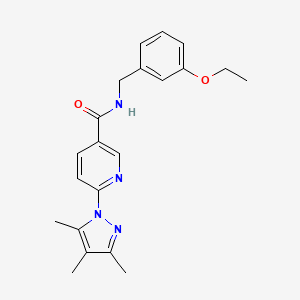
![N-(4-bromo-3-methylphenyl)-5-ethyl-1-methyl-4-oxo-4,5-dihydro-1H-pyrrolo[3,2-c]pyridine-2-carboxamide](/img/structure/B2373011.png)
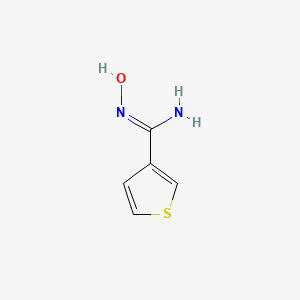
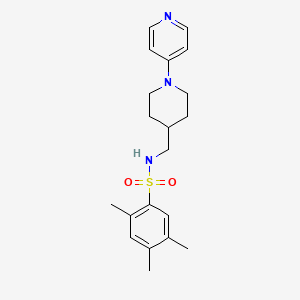
![Methyl ((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)carbamate](/img/structure/B2373015.png)

![Dimethyl 2-[1-(2-methoxyphenyl)-3-oxo-3-(2-thienyl)propyl]malonate](/img/structure/B2373017.png)